- Substitution at the indole 3 position yields highly potent indole combretastatins against human tumor cells, European Journal of Medicinal Chemistry, 2018, 158, 167-183

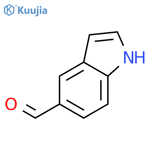

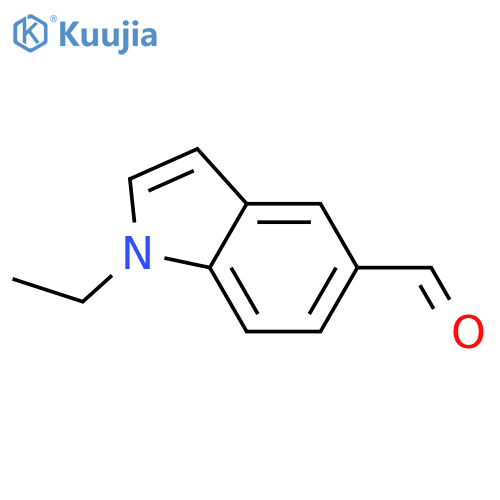

Cas no 944893-74-7 (1-Ethyl-1H-indole-5-carbaldehyde)

944893-74-7 structure

Nome del prodotto:1-Ethyl-1H-indole-5-carbaldehyde

Numero CAS:944893-74-7

MF:C11H11NO

MW:173.211142778397

MDL:MFCD09455244

CID:802506

PubChem ID:17221160

1-Ethyl-1H-indole-5-carbaldehyde Proprietà chimiche e fisiche

Nomi e identificatori

-

- 1-Ethyl-1H-indole-5-carbaldehyde

- 1-ethylindole-5-carbaldehyde

- 1H-Indole-5-carboxaldehyde,1-ethyl-

- N-ethylindole-5-carboxyaldehyde

- 1-Ethyl-1H-indole-5-carboxaldehyde (ACI)

- 1-Ethylindole-5-carboxaldehyde

- MFCD09455244

- 944893-74-7

- EN300-365043

- D94811

- LS-01848

- AKOS000321668

- DTXSID80589404

- SCHEMBL9287208

- STK501444

- Z1198220570

- CS-0152003

- ALBB-004946

- SY082164

-

- MDL: MFCD09455244

- Inchi: 1S/C11H11NO/c1-2-12-6-5-10-7-9(8-13)3-4-11(10)12/h3-8H,2H2,1H3

- Chiave InChI: WWOYPVXWHICMOY-UHFFFAOYSA-N

- Sorrisi: O=CC1C=C2C=CN(C2=CC=1)CC

Proprietà calcolate

- Massa esatta: 173.08400

- Massa monoisotopica: 173.084063974g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 2

- Conta atomi pesanti: 13

- Conta legami ruotabili: 2

- Complessità: 193

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 22Ų

- XLogP3: 1.8

Proprietà sperimentali

- PSA: 22.00000

- LogP: 2.47370

1-Ethyl-1H-indole-5-carbaldehyde Informazioni sulla sicurezza

- Classe di pericolo:IRRITANT

1-Ethyl-1H-indole-5-carbaldehyde Dati doganali

- CODICE SA:2933990090

- Dati doganali:

Codice doganale cinese:

2933990090Panoramica:

293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

Riassunto:

293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

1-Ethyl-1H-indole-5-carbaldehyde Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1222643-5g |

1-Ethyl-1H-indole-5-carbaldehyde |

944893-74-7 | 98% | 5g |

¥1894.00 | 2024-04-24 | |

| Enamine | EN300-365043-0.25g |

1-ethyl-1H-indole-5-carbaldehyde |

944893-74-7 | 95% | 0.25g |

$44.0 | 2023-05-30 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ1882-5G |

1-ethyl-1H-indole-5-carbaldehyde |

944893-74-7 | 95% | 5g |

¥ 1,564.00 | 2023-04-12 | |

| Chemenu | CM115681-10g |

1-ethyl-1H-indole-5-carbaldehyde |

944893-74-7 | 95% | 10g |

$960 | 2021-08-06 | |

| eNovation Chemicals LLC | Y1015336-5g |

1-ETHYL-1H-INDOLE-5-CARBALDEHYDE |

944893-74-7 | 95+% | 5g |

$290 | 2023-09-04 | |

| TRC | E902743-500mg |

1-ethyl-1H-indole-5-carbaldehyde |

944893-74-7 | 500mg |

$ 135.00 | 2022-06-05 | ||

| Apollo Scientific | OR928526-5g |

1-Ethyl-1H-indole-5-carbaldehyde |

944893-74-7 | 95% | 5g |

£358.00 | 2025-02-21 | |

| Enamine | EN300-365043-2.5g |

1-ethyl-1H-indole-5-carbaldehyde |

944893-74-7 | 95% | 2.5g |

$224.0 | 2023-05-30 | |

| Chemenu | CM115681-1g |

1-ethyl-1H-indole-5-carbaldehyde |

944893-74-7 | 95% | 1g |

$99 | 2024-07-19 | |

| Matrix Scientific | 036760-500mg |

1-Ethyl-1H-indole-5-carbaldehyde |

944893-74-7 | 500mg |

$189.00 | 2023-09-09 |

1-Ethyl-1H-indole-5-carbaldehyde Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ; 1 h, rt

1.2 3 d, 50 °C

1.2 3 d, 50 °C

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ; reflux

Riferimento

- Synthesis of 3,5-diaryl substituted indole derivatives and its selective iodide ion chemosensing, Spectrochimica Acta, 2012, 86, 640-644

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 10 min, rt

1.2 rt → 35 °C; 18 h, 35 °C

1.2 rt → 35 °C; 18 h, 35 °C

Riferimento

- Synthetic Lethality in Pancreatic Cancer: Discovery of a New RAD51-BRCA2 Small Molecule Disruptor That Inhibits Homologous Recombination and Synergizes with Olaparib, Journal of Medicinal Chemistry, 2020, 63(5), 2588-2619

Synthetic Routes 4

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 10 min, rt

1.2 rt → 35 °C; 18 h, 35 °C

1.2 rt → 35 °C; 18 h, 35 °C

Riferimento

- Pyrazolylquinolinone compounds and compositions for the treatment of tumors and their preparation, World Intellectual Property Organization, , ,

Synthetic Routes 5

Condizioni di reazione

Riferimento

- Synthesis of Podophyllotoxin Derivatives as Potential Antitumor Agents, Chemistry of Natural Compounds, 2014, 50(3), 408-413

1-Ethyl-1H-indole-5-carbaldehyde Raw materials

1-Ethyl-1H-indole-5-carbaldehyde Preparation Products

1-Ethyl-1H-indole-5-carbaldehyde Letteratura correlata

-

Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319

-

Xinhua Dai,Zhimin Liu,Buxing Han,Zhenyu Sun,Yong Wang,Jian Xu,Xinglin Guo,Ning Zhao,Jing Chen Chem. Commun., 2004, 2190-2191

-

Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316

-

Chen Chen,Qiao Sun,Dong-Xue Ren,Rui Zhang,Feng-Ying Bai,Yong-Heng Xing,Zhan Shi CrystEngComm, 2013,15, 5561-5573

944893-74-7 (1-Ethyl-1H-indole-5-carbaldehyde) Prodotti correlati

- 29377-72-8(9-methyl-9H-carbazole-3,6-dicarbaldehyde)

- 54117-37-2(9-Benzyl-9H-carbazole-3-carbaldehyde)

- 854778-47-5(1-Ethyl-1H-indole-6-carbaldehyde)

- 200698-05-1(9-Benzylcarbazole-3,6-dicarboxaldehyde)

- 63263-88-7(1-benzyl-1H-indole-5-carbaldehyde)

- 7570-45-8(9-Ethyl-9H-carbazole-3-carbaldehyde)

- 90923-75-4(1-Methyl-1H-indole-5-carbaldehyde)

- 21240-56-2(9-methyl-9H-carbazole-3-carbaldehyde)

- 894852-86-9(1-Ethyl-1H-indole-4-carbaldehyde)

- 70207-46-4(DFEC)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:944893-74-7)1-Ethyl-1H-indole-5-carbaldehyde

Purezza:99%

Quantità:5g

Prezzo ($):255.0